molecular formula C10H21N5O6 B15285266 2-Aminobutanedioic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid

2-Aminobutanedioic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B15285266
M. Wt: 307.30 g/mol
InChI Key: SUUWYOYAXFUOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid are organic compounds that belong to the class of alpha amino acids and derivatives. These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the use of standard organic synthesis techniques. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amines .

Scientific Research Applications

2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid have a wide range of scientific research applications, including:

    Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

    Biology: They play a role in various biochemical pathways and are used in studies of enzyme function and protein structure.

    Medicine: These compounds are investigated for their potential therapeutic effects and are used in drug development.

    Industry: They are used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid involves their interaction with specific molecular targets and pathways. These compounds can act as substrates for enzymes, participate in metabolic pathways, and modulate the activity of various proteins. The exact mechanism depends on the specific context in which these compounds are used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alpha amino acids and their derivatives, such as:

Uniqueness

The uniqueness of 2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid lies in their specific chemical structures and the functional groups they contain. These structural features confer unique reactivity and biological activity, making them valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-aminobutanedioic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUWYOYAXFUOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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